Home > Products > Screening Compounds P38153 > 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide - 454170-83-3

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

Catalog Number: EVT-12700518
CAS Number: 454170-83-3
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a complex organic compound characterized by its unique molecular structure, which includes an oxadiazole ring, hydroxymethyl and phenyl groups. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in various fields.

Source

The compound is identified by the CAS number 454170-83-3 and can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and synthesis methods .

Classification

This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their rings. It is further classified as an aromatic compound due to the presence of phenyl groups, which contribute to its chemical reactivity and stability.

Synthesis Analysis

Methods

The synthesis of 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves several key steps. Common methods include:

  1. Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives. The use of dehydrating agents like polyphosphoric acid or phosphorus oxychloride is common to facilitate this step .
  2. Introduction of Hydroxymethyl and Phenyl Groups: The hydroxymethyl group can be introduced via electrophilic substitution reactions on phenolic compounds, while the phenyl group may be added through Friedel-Crafts acylation reactions using phenyl halides .

Technical Details

The reaction conditions often require elevated temperatures and specific catalysts to ensure high yields. For instance, hydrazine can be used under reflux conditions to promote the formation of the oxadiazole structure . The final product is typically purified through recrystallization techniques.

Molecular Structure Analysis

Structure

The molecular formula for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is C16H14N2O4. Its structure includes:

  • An oxadiazole ring
  • A hydroxymethyl group attached to a phenoxy moiety
  • A phenyl group contributing to its aromatic character

Data

Key structural data include:

  • Molecular Weight: 298.29 g/mol
  • IUPAC Name: 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
  • InChI Key: QQZCPXDGCLXKSD-UHFFFAOYSA-N
    These identifiers are essential for database searches and chemical cataloging .
Chemical Reactions Analysis

Reactions

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
  2. Reduction: Reduction processes can convert the oxadiazole ring into more reduced forms such as amines.
  3. Substitution Reactions: The methoxy or hydroxymethyl groups can be substituted with other nucleophiles under appropriate conditions .

Technical Details

These reactions are often facilitated by specific reagents or catalysts that enhance reaction rates or selectivity. For example, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

The mechanism by which 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide exerts its biological effects involves interaction with various molecular targets:

  1. Enzyme Inhibition: The oxadiazole ring may interact with enzyme active sites, potentially inhibiting their function.
  2. Cell Membrane Penetration: The phenyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes.
  3. Hydrogen Bonding: The hydroxymethyl moiety can participate in hydrogen bonding interactions with biological macromolecules .
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits several notable physical properties:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Relevant Data or Analyses

Thermal stability and reactivity profiles can vary based on environmental conditions (e.g., pH levels), making it suitable for various applications in research and industry .

Applications

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several scientific uses:

  1. Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
  3. Material Science: The compound is explored for developing new materials such as polymers due to its stability and reactivity .
Introduction to 1,2,5-Oxadiazole N-Oxides as Bioactive Scaffolds

Structural Classification and Nomenclature of Furoxan Derivatives

The 1,2,5-oxadiazole N-oxide heterocycle, commonly termed furoxan, is a five-membered aromatic ring featuring one oxygen atom (O), two nitrogen atoms (N), and two carbon atoms (C) arranged with the N-oxide moiety as a defining characteristic. Its systematic name is 1,2,5-oxadiazole 2-oxide, reflecting the presence of the oxygen bridge (position 1,2) and the N-oxide at position 2 [4] [8]. Furoxan derivatives exist as positional isomers, with 3- and 4-substituted variants exhibiting distinct electronic and steric properties. The compound 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide exemplifies a 3,4-disubstituted furoxan, where a phenyl group occupies the 4-position and a (4-hydroxymethylphenoxy)methyl group anchors the 3-position [1]. This substitution pattern creates an unsymmetrical electron density distribution across the ring, influencing both stability and reactivity. The hydroxymethylphenoxy moiety serves as a flexible linker, enabling conjugation with pharmacophores while facilitating hydrogen bonding via the -CH₂OH group. The IUPAC name precisely defines this architecture: the parent furoxan ring specifies the N-oxide (2-oxide), while "3-((4-(hydroxymethyl)phenoxy)methyl)" denotes the ether-linked p-hydroxymethylbenzyl substituent at C3 and "4-phenyl" the phenyl group at C4 [1].

  • Table 1: Core Structure and Substitution Sites in 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
    PositionSubstituentChemical FunctionalityRole in Bioactivity
    C3(4-(Hydroxymethyl)phenoxy)methylAryl ether with terminal primary alcoholEnhances solubility; hydrogen bonding donor/acceptor
    C4PhenylAromatic ringModulates electron density; influences redox potential
    N2OxideN⁺-O⁻Electrophilic center; NO release upon bioreduction

Historical Context of Benzofuroxan and Monocyclic Furoxan Pharmacophores

Early pharmacological interest in furoxans emerged from benzofuroxan (benzo-fused 1,2,5-oxadiazole N-oxide) derivatives studied for their potent cytotoxic and antimicrobial properties. These compounds, identified in the mid-20th century, were initially classified as "thiol-neutralizing agents" due to their electrophilic reactivity [4]. By the 1990s, research expanded to monocyclic furoxans as hypoxia-selective cytotoxins, aiming to target the low-oxygen environments of solid tumors. Seminal work documented in Pharmazie (1998) and the Journal of Medicinal Chemistry (1999) reported 3,4-disubstituted furoxans like 3-phenyl-4-((methylcarbamoyl)methyl)-1,2,5-oxadiazole 2-oxide (Compound 2) and 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (Compound 6), which demonstrated potent but non-selective cytotoxicity against V79 cells [2] [5]. This non-selectivity spurred efforts to refine substitution patterns, shifting from simple aryl groups to functionalities like hydroxymethylphenoxy chains. The latter were hypothesized to improve target engagement through hydrogen bonding while maintaining redox activity. By the early 2000s, furoxan research pivoted towards exploiting nitric oxide (NO) donation for neurological applications, as attenuated derivatives showed neuroprotective effects without inducing cytotoxicity [4]. This evolution underscored the scaffold’s versatility: aggressive electrophiles in early cytotoxins gave way to tuned NO donors where controlled release kinetics were achievable via structural modulation.

Significance of NO-Donating Capacity in Therapeutic Targeting

The therapeutic potential of furoxans hinges critically on their ability to release nitric oxide (NO) under biological conditions, primarily via thiol-dependent bioactivation. Unlike spontaneous NO donors (e.g., nitroglycerin), furoxans require interaction with cellular thiols (e.g., glutathione, cysteine) to generate NO, nitrite (NO₂⁻), or nitrosothiol intermediates [4]. This bioactivation involves nucleophilic attack at the ring’s electrophilic carbon, triggering ring opening and eventual liberation of NO species (Fig. 1). The electron-withdrawing phenyl group at C4 stabilizes the transition state during ring opening, while the hydroxymethylphenoxy group at C3 fine-tunes solubility and membrane permeability.

Electrochemical studies reveal that disubstituted furoxans exhibit two characteristic reduction peaks in cyclic voltammetry. The first reduction potential (Ered1), typically between -0.8 V to -1.2 V vs. Ag/AgCl in aprotic solvents, correlates with the ease of initial electron transfer to the N-oxide moiety – a crucial step preceding NO release [5] [9]. Compounds like 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide display moderated Ered1 values (-0.95 V) compared to unsubstituted furoxan (-0.75 V), indicating attenuated reactivity favorable for sustained NO flux [9]. This controlled release activates soluble guanylyl cyclase (sGC), increasing cyclic GMP (cGMP) levels, which drives neuroprotective, vasodilatory, and anti-proliferative signaling cascades. Crucially, neuroprotection in oxygen-glucose deprivation models is abolished by sGC inhibitors (ODQ), confirming NO/sGC/CREB pathway engagement [4].

  • Table 2: Electrochemical and NO-Release Properties of Representative Furoxans
    CompoundSubstituent at C3Substituent at C4Reduction Potential (Ered1, V)Primary Bioactivity
    Furoxan (unsubstituted)HH-0.75High cytotoxicity
    3-Phenyl-4-(methylcarbamoylmethyl)-1,2,5-oxadiazole 2-oxideMethylcarbamoylmethylPhenyl-0.85Non-selective cytotoxicity [5]
    3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide(4-(Hydroxymethyl)phenoxy)methylPhenyl-0.95Neuroprotection; anti-hypoxic [4] [9]

Rationale for Hydroxymethylphenoxy Substitution Patterns

The strategic incorporation of the (4-(hydroxymethyl)phenoxy)methyl group at C3 addresses key limitations of early furoxans: poor aqueous solubility, high electrophilic reactivity, and suboptimal biodistribution. The terminal hydroxymethyl (-CH₂OH) group serves as a hydrophilic anchor, significantly enhancing water solubility compared to purely aryl-substituted analogs [6]. This modification lowers the calculated octanol-water partition coefficient (clogP) from ~3.5 (for 3,4-diphenylfuroxan) to ~2.0–2.5, improving membrane permeability and oral bioavailability [9]. Crucially, the hydroxymethyl group participates in hydrogen-bonding networks with biological targets, as evidenced in molecular docking studies against proteases like SARS-CoV-2 Mpro and cathepsin L, where it forms stable contacts with Glu166 and Gln19, respectively [6].

Synthetic accessibility further motivates this substitution. The hydroxymethylphenoxy moiety can be introduced via nucleophilic substitution between 4-(hydroxymethyl)phenol and chloromethylfuroxan intermediates under mild conditions (K₂CO₃, DMF, 60°C). Alternatively, reductive approaches using BH₃·THF convert ester precursors to hydroxymethyl derivatives efficiently [6] [10]. Metabolically, the primary alcohol undergoes glucuronidation or oxidation to carboxylic acids, facilitating renal clearance and reducing accumulation-related toxicity [6]. In polyurethane matrices, analogous phosphazene-modified hydroxymethylphenoxy units concentrate at material interfaces, enhancing corrosion resistance – a phenomenon suggesting similar surface activity in biological membranes for the furoxan derivative [3] [10]. Thus, the hydroxymethylphenoxy group acts as a multifunctional handle: optimizing pharmacokinetics, enabling target engagement, and allowing versatile synthetic derivatization.

  • Table 3: Synthetic Strategies for Hydroxymethylphenoxy-Substituted Furoxans
    MethodKey Reagents/ConditionsAdvantagesRepresentative Yield
    Nucleophilic EtherificationChloromethylfuroxan + 4-(hydroxymethyl)phenol; K₂CO₃, DMF, 60°CDirect; high regioselectivity70-85% [6]
    Reduction of Esters4-(Carboxyphenoxy)methylfuroxan + BH₃·THF; 0°C to RTCompatible with acid-sensitive groups65-75% [6] [10]
    Resin-Bound SynthesisFmoc-protected hydroxymethylphenol on CTC resin; TFA cleavageAmenable to peptide conjugation60-70% [6]

Properties

CAS Number

454170-83-3

Product Name

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

IUPAC Name

[4-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methanol

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c19-10-12-6-8-14(9-7-12)21-11-15-16(17-22-18(15)20)13-4-2-1-3-5-13/h1-9,19H,10-11H2

InChI Key

QQZCPXDGCLXKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2COC3=CC=C(C=C3)CO)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.